molecular formula C9H16NNaO5 B7887794 sodium;3-[(2,4-dihydroxy-4-methylpentanoyl)amino]propanoate

sodium;3-[(2,4-dihydroxy-4-methylpentanoyl)amino]propanoate

Cat. No.: B7887794
M. Wt: 241.22 g/mol
InChI Key: ROMBWECPDOCQMZ-UHFFFAOYSA-M
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Description

tranexamic acid . Tranexamic acid is a synthetic derivative of lysine and is widely used as an antifibrinolytic agent. It is primarily employed to prevent and treat excessive bleeding by inhibiting the breakdown of fibrin clots.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through the hydrogenation of trans-4-(aminomethyl)cyclohexanecarboxylic acid. The process involves the reduction of the corresponding nitrile or amide using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of tranexamic acid typically involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

    Oxidation: Tranexamic acid can be oxidized to form various by-products.

    Reduction: It can be reduced to its corresponding amine.

    Substitution: The amino group in tranexamic acid can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Various reagents such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: Tranexamic acid is studied for its effects on cellular processes and its role in inhibiting fibrinolysis.

    Medicine: It is widely used to treat conditions involving excessive bleeding, such as heavy menstrual bleeding, trauma-associated hemorrhage, and surgical bleeding.

    Industry: Tranexamic acid is used in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition prevents the breakdown of fibrin clots, thereby reducing bleeding. The molecular targets of tranexamic acid include the lysine binding sites on plasminogen molecules, which are crucial for its antifibrinolytic activity .

Comparison with Similar Compounds

Similar Compounds

    Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but is less potent than tranexamic acid.

    Epsilon-aminocaproic acid: Similar in structure and function to aminocaproic acid.

Uniqueness

Tranexamic acid is unique due to its higher potency compared to other antifibrinolytic agents like aminocaproic acid. It binds more strongly to the plasminogen molecule, making it more effective in preventing fibrinolysis .

Properties

IUPAC Name

sodium;3-[(2,4-dihydroxy-4-methylpentanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.Na/c1-9(2,15)5-6(11)8(14)10-4-3-7(12)13;/h6,11,15H,3-5H2,1-2H3,(H,10,14)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMBWECPDOCQMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)NCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(C(=O)NCCC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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